![molecular formula C16H28N2O6 B4332823 1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B4332823.png)
1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol
Overview
Description
1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders and addiction. In
Mechanism of Action
1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response. By blocking the CRF1 receptor, this compound can reduce the physiological and behavioral responses to stress.
Biochemical and Physiological Effects:
This compound has been shown to reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are likely due to the ability of this compound to block the CRF1 receptor and reduce the physiological and behavioral responses to stress.
Advantages and Limitations for Lab Experiments
One advantage of 1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol is its selectivity for the CRF1 receptor, which allows for more precise targeting of this receptor in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Future Directions
For research on 1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol include further exploration of its potential therapeutic applications in the treatment of stress-related disorders and addiction. Additionally, research could focus on developing longer-lasting formulations of this compound and investigating its effects on other physiological and behavioral processes. Overall, this compound shows promise as a potential therapeutic agent for a range of stress-related disorders and addiction.
Scientific Research Applications
1-C-(5-ethyl-7-methyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders and addiction. Preclinical studies have shown that this compound can reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
5-ethyl-7-methyl-2-(1,2,3,4,5-pentahydroxypentyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-3-16-7-17-5-15(2,14(16)24)6-18(8-16)13(17)12(23)11(22)10(21)9(20)4-19/h9-13,19-23H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLXQBZFVSOSDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C(C(C(C(CO)O)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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